N-(3-fluorophenyl)-4-methoxy-3-nitrobenzamide
Description
N-(3-fluorophenyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a methoxy group, and a nitro group attached to a benzamide core
Properties
Molecular Formula |
C14H11FN2O4 |
|---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H11FN2O4/c1-21-13-6-5-9(7-12(13)17(19)20)14(18)16-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,18) |
InChI Key |
UHWLYUAROARWSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-methoxy-3-nitrobenzamide typically involves the following steps:
Amidation: The final step involves the formation of the benzamide by reacting the nitro-methoxybenzene with 3-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(3-fluorophenyl)-4-methoxy-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-(3-fluorophenyl)-4-formyl-3-nitrobenzamide or N-(3-fluorophenyl)-4-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-(3-fluorophenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl and methoxy groups may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-4-methoxybenzamide
- N-(3-fluorophenyl)-3-nitrobenzamide
- N-(4-methoxyphenyl)-3-nitrobenzamide
Uniqueness
N-(3-fluorophenyl)-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the methoxy and nitro groups provide sites for further chemical modifications. This combination of features makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
